molecular formula C28H29N3O3 B299407 N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B299407
M. Wt: 455.5 g/mol
InChI Key: RQUOKTXSBQJGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone glucagon-like peptide 1 (GLP-1). GLP-1 is responsible for stimulating insulin secretion, reducing glucagon secretion, and slowing gastric emptying, all of which help to lower blood sugar levels.

Mechanism of Action

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by inhibiting the enzyme N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which breaks down GLP-1. GLP-1 is responsible for stimulating insulin secretion, reducing glucagon secretion, and slowing gastric emptying, all of which help to lower blood sugar levels. By inhibiting N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors increase the levels of GLP-1, leading to improved glycemic control.
Biochemical and Physiological Effects:
N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several biochemical and physiological effects. They increase the levels of GLP-1, which stimulates insulin secretion, reduces glucagon secretion, and slows gastric emptying. They also improve beta-cell function, reduce insulin resistance, and lower blood pressure. Additionally, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in lab experiments include their specificity for N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, their ability to increase GLP-1 levels, and their established safety profile. However, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have limitations, such as their short half-life, which may require frequent dosing, and their potential for off-target effects.

Future Directions

Future research on N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors could focus on developing new compounds with improved pharmacokinetic properties, such as longer half-lives and increased selectivity for N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, research could explore the potential of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in treating other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, research could investigate the mechanisms underlying the cardiovascular benefits of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, which could lead to the development of new therapies for cardiovascular disease.

Synthesis Methods

The synthesis of N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the use of various chemical reactions and techniques. One common method involves the condensation of 2,6-dimethylaniline with 4-ethylbenzaldehyde to form the intermediate compound N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-4-ethylbenzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their therapeutic potential in treating type 2 diabetes. Research has shown that N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors can improve glycemic control, reduce insulin resistance, and lower blood pressure in patients with type 2 diabetes. Additionally, N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function.

properties

Product Name

N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

N-[2-[(2,6-dimethylphenyl)carbamoyl]phenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C28H29N3O3/c1-4-20-12-14-22(15-13-20)31-17-21(16-25(31)32)27(33)29-24-11-6-5-10-23(24)28(34)30-26-18(2)8-7-9-19(26)3/h5-15,21H,4,16-17H2,1-3H3,(H,29,33)(H,30,34)

InChI Key

RQUOKTXSBQJGAP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=CC=C4C)C

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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